Cas no 2171716-52-0 (4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-methylhex-4-enamidohexanoic acid)

4-2-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)-5-methylhex-4-enamidohexanoic acid is a specialized Fmoc-protected amino acid derivative designed for peptide synthesis applications. Its key structural features include an Fmoc-protected amine group, a conjugated hex-4-enamido linker, and a terminal carboxylic acid, enabling controlled incorporation into peptide chains. The unsaturated alkene moiety offers potential for post-synthetic modifications via click chemistry or crosslinking. This compound is particularly valuable in solid-phase peptide synthesis (SPPS) due to its orthogonal protecting group strategy and compatibility with standard coupling reagents. The methyl substitution at the 5-position enhances steric control during synthesis. Its balanced hydrophobicity makes it suitable for constructing complex peptidomimetics or constrained peptide architectures.
4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-methylhex-4-enamidohexanoic acid structure
2171716-52-0 structure
Product name:4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-methylhex-4-enamidohexanoic acid
CAS No:2171716-52-0
MF:C28H34N2O5
Molecular Weight:478.579967975616
CID:5825351
PubChem ID:165960278

4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-methylhex-4-enamidohexanoic acid 化学的及び物理的性質

名前と識別子

    • 4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-methylhex-4-enamidohexanoic acid
    • 2171716-52-0
    • EN300-1551896
    • 4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methylhex-4-enamido]hexanoic acid
    • インチ: 1S/C28H34N2O5/c1-4-19(14-16-26(31)32)29-27(33)25(15-13-18(2)3)30-28(34)35-17-24-22-11-7-5-9-20(22)21-10-6-8-12-23(21)24/h5-13,19,24-25H,4,14-17H2,1-3H3,(H,29,33)(H,30,34)(H,31,32)
    • InChIKey: GIWRDCHRXIBYJC-UHFFFAOYSA-N
    • SMILES: O(C(NC(C/C=C(\C)/C)C(NC(CC)CCC(=O)O)=O)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

計算された属性

  • 精确分子量: 478.24677219g/mol
  • 同位素质量: 478.24677219g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 氢键受体数量: 5
  • 重原子数量: 35
  • 回転可能化学結合数: 12
  • 複雑さ: 740
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 105Ų
  • XLogP3: 5.2

4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-methylhex-4-enamidohexanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1551896-0.5g
4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methylhex-4-enamido]hexanoic acid
2171716-52-0
0.5g
$3233.0 2023-05-23
Enamine
EN300-1551896-2500mg
4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methylhex-4-enamido]hexanoic acid
2171716-52-0
2500mg
$6602.0 2023-09-25
Enamine
EN300-1551896-10000mg
4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methylhex-4-enamido]hexanoic acid
2171716-52-0
10000mg
$14487.0 2023-09-25
Enamine
EN300-1551896-100mg
4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methylhex-4-enamido]hexanoic acid
2171716-52-0
100mg
$2963.0 2023-09-25
Enamine
EN300-1551896-1000mg
4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methylhex-4-enamido]hexanoic acid
2171716-52-0
1000mg
$3368.0 2023-09-25
Enamine
EN300-1551896-2.5g
4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methylhex-4-enamido]hexanoic acid
2171716-52-0
2.5g
$6602.0 2023-05-23
Enamine
EN300-1551896-0.1g
4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methylhex-4-enamido]hexanoic acid
2171716-52-0
0.1g
$2963.0 2023-05-23
Enamine
EN300-1551896-5.0g
4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methylhex-4-enamido]hexanoic acid
2171716-52-0
5g
$9769.0 2023-05-23
Enamine
EN300-1551896-1.0g
4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methylhex-4-enamido]hexanoic acid
2171716-52-0
1g
$3368.0 2023-05-23
Enamine
EN300-1551896-50mg
4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methylhex-4-enamido]hexanoic acid
2171716-52-0
50mg
$2829.0 2023-09-25

4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-methylhex-4-enamidohexanoic acid 関連文献

4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-methylhex-4-enamidohexanoic acidに関する追加情報

Professional Introduction to 4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-methylhex-4-enamidohexanoic Acid (CAS No. 2171716-52-0)

4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-methylhex-4-enamidohexanoic acid, with the CAS number 2171716-52-0, is a sophisticated organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound belongs to a class of molecules characterized by its intricate structure, which includes a fluorenyl moiety and an amino acid derivative. The presence of these functional groups makes it a promising candidate for various applications, particularly in drug development and biochemical studies.

The structure of 4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-methylhex-4-enamidohexanoic acid is highly versatile, allowing for modifications that can tailor its properties for specific purposes. The fluorenyl group, known for its stability and fluorescence properties, is particularly useful in bioimaging and as a tag in biochemical assays. Additionally, the methoxycarbonyl and amino functional groups provide sites for further chemical modifications, enabling the synthesis of derivatives with enhanced biological activity.

In recent years, there has been a surge in research focused on developing novel compounds with potential therapeutic applications. The unique structural features of 4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-methylhex-4-enamidohexanoic acid make it an attractive scaffold for drug discovery. For instance, studies have shown that derivatives of this compound exhibit promising anti-inflammatory and anti-cancer properties. These findings are particularly exciting as they highlight the compound's potential to be developed into a new generation of therapeutic agents.

The synthesis of 4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-methylhex-4-enamidohexanoic acid involves multiple steps, each requiring precise control to ensure high yield and purity. The process typically begins with the preparation of the fluorenylmethoxycarbonyl group, followed by its coupling with an amino acid derivative. The subsequent introduction of the amide and carboxylic acid functionalities completes the structure. Advanced synthetic techniques, such as solid-phase peptide synthesis (SPPS), have been employed to facilitate the construction of this complex molecule.

The biological activity of 4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-methylhex-4-enamidohexanoic acid> has been extensively studied in various cellular and molecular models. Research has demonstrated that this compound interacts with multiple biological targets, including enzymes and receptors involved in critical metabolic pathways. These interactions have been linked to its observed pharmacological effects, such as modulation of inflammatory responses and inhibition of tumor cell proliferation.

One of the most intriguing aspects of 4-(2-{(9H-fluoren)-9-yloxy-carbonylamino}-5-methylhexanenoylamido)hexanoic acid is its potential as a lead compound for further drug development. By leveraging structure-based drug design principles, researchers can make targeted modifications to enhance its efficacy and reduce potential side effects. For example, computational modeling has been used to predict how changes in the fluorenyl group or the amino acid backbone can influence binding affinity to biological targets.

The role of fluorescent probes in biochemical research cannot be overstated. The fluorenyl moiety in 4-(2-{(9H-fluoren)-9-yloxy-carbonylamino}-5-methylhexanenoylamido)hexanoic acid serves as an excellent tool for visualizing biological processes in real-time. This capability is particularly valuable in studying dynamic cellular events, such as protein-protein interactions and intracellular signaling pathways. By incorporating this compound into fluorescently labeled probes, researchers can gain deeper insights into the mechanisms underlying various diseases.

In conclusion, 4-(2-{(9H-fluoren)-9-yloxy-carbonylamino}-5-methylhexanenoylamido)hexanoic acid (CAS No. 2171716-52) represents a significant advancement in the field of chemical biology and drug development. Its unique structural features, combined with its promising biological activities, make it a valuable asset for researchers seeking to develop novel therapeutic agents. As our understanding of molecular interactions continues to grow, compounds like this will play an increasingly important role in addressing some of the most pressing challenges in medicine today.

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